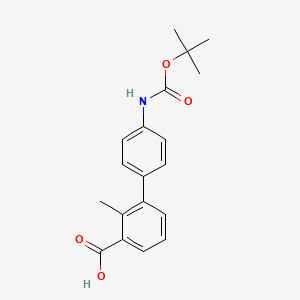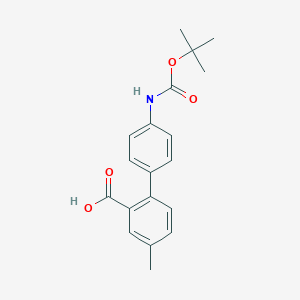
2-(4-BOC-Aminophenyl)-5-methylbenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-BOC-Aminophenyl)-5-methylbenzoic acid (2-BOC-AMPB) is an organic compound with a wide range of applications in the field of chemistry. It is used in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. It is also used in the synthesis of various polymers, such as polyesters and polyamides, as well as in the manufacture of resins and adhesives. Due to its high solubility in water, 2-BOC-AMPB is also used as a surfactant and as a stabilizer for various chemical reactions.
Wissenschaftliche Forschungsanwendungen
2-(4-BOC-Aminophenyl)-5-methylbenzoic acid, 95% has been used extensively in scientific research. It has been used in the synthesis of various polymers, such as polyesters and polyamides, as well as in the manufacture of resins and adhesives. It is also used as a surfactant and as a stabilizer for various chemical reactions. In addition, 2-(4-BOC-Aminophenyl)-5-methylbenzoic acid, 95% has been used in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
2-(4-BOC-Aminophenyl)-5-methylbenzoic acid, 95% acts as an acid catalyst in the synthesis of various compounds. It is able to catalyze the reaction of 4-BOC-aminophenol with 5-methylbenzoic acid to form 2-(4-BOC-Aminophenyl)-5-methylbenzoic acid. The reaction is carried out in aqueous solution at a temperature of 80-90 °C.
Biochemical and Physiological Effects
2-(4-BOC-Aminophenyl)-5-methylbenzoic acid, 95% has a wide range of biochemical and physiological effects. It is used in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. It is also used as a surfactant and as a stabilizer for various chemical reactions. In addition, 2-(4-BOC-Aminophenyl)-5-methylbenzoic acid, 95% is used in the synthesis of various polymers, such as polyesters and polyamides, as well as in the manufacture of resins and adhesives.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-BOC-Aminophenyl)-5-methylbenzoic acid, 95% has several advantages for laboratory experiments. It is highly soluble in water, which makes it easier to work with in aqueous solutions. In addition, it is relatively inexpensive and easy to obtain. However, it is important to note that 2-(4-BOC-Aminophenyl)-5-methylbenzoic acid, 95% is an acid catalyst and can be hazardous if handled improperly.
Zukünftige Richtungen
For the use of 2-(4-BOC-Aminophenyl)-5-methylbenzoic acid, 95% include further research into its use in the synthesis of pharmaceuticals and agrochemicals, as well as its use in the synthesis of polymers and resins. In addition, further research into its use as a surfactant and as a stabilizer for various chemical reactions is needed.
Synthesemethoden
2-(4-BOC-Aminophenyl)-5-methylbenzoic acid, 95% can be synthesized using the following reaction: 4-BOC-aminophenol + 5-methylbenzoic acid → 2-(4-BOC-Aminophenyl)-5-methylbenzoic acid. The reaction is carried out in aqueous solution at a temperature of 80-90 °C. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid.
Eigenschaften
IUPAC Name |
5-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12-5-10-15(16(11-12)17(21)22)13-6-8-14(9-7-13)20-18(23)24-19(2,3)4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYBRUYWXUCAEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

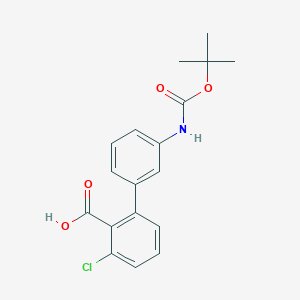
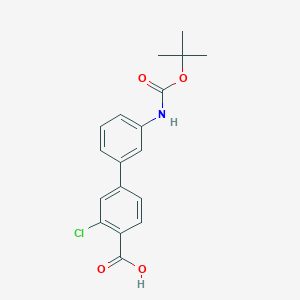
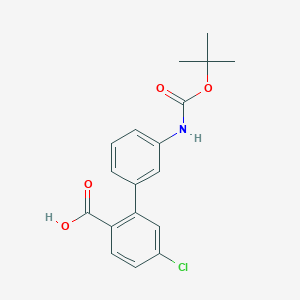
![3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6412530.png)





